2-(2,5-Difluorophenyl)-4-pentyn-2-ol
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Overview
Description
2-(2,5-Difluorophenyl)-4-pentyn-2-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a pentynol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)-4-pentyn-2-ol typically involves the reaction of 2,5-difluorophenylacetylene with an appropriate alcohol under catalytic conditions. One common method involves the use of a Grignard reagent, where 2,5-difluorophenylmagnesium chloride reacts with propargyl alcohol to yield the desired product . The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as distillation and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenyl)-4-pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(2,5-difluorophenyl)-4-pentyn-2-one.
Reduction: Formation of 2-(2,5-difluorophenyl)-4-penten-2-ol or 2-(2,5-difluorophenyl)-4-pentanol.
Substitution: Formation of halogenated derivatives such as 2-(2,5-difluoro-4-bromophenyl)-4-pentyn-2-ol.
Scientific Research Applications
2-(2,5-Difluorophenyl)-4-pentyn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)-4-pentyn-2-ol involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the alkyne moiety can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Difluorophenyl)-4-pentyn-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-(2,5-Difluorophenyl)-4-penten-2-ol: Similar structure but with an alkene moiety instead of an alkyne.
2-(2,5-Difluorophenyl)-4-pentanol: Similar structure but fully saturated without the alkyne.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C11H10F2O |
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Molecular Weight |
196.19 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C11H10F2O/c1-3-6-11(2,14)9-7-8(12)4-5-10(9)13/h1,4-5,7,14H,6H2,2H3 |
InChI Key |
IIZKGGDUERZDPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=C(C=CC(=C1)F)F)O |
Origin of Product |
United States |
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